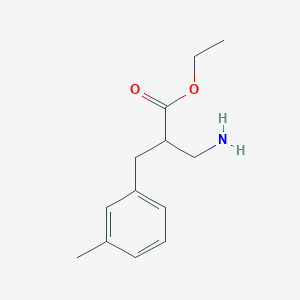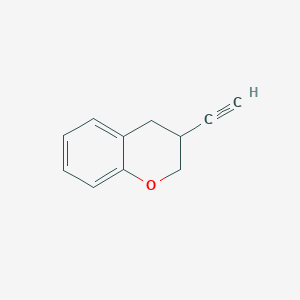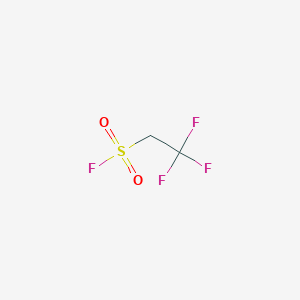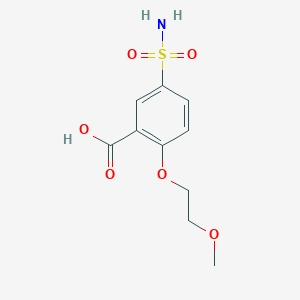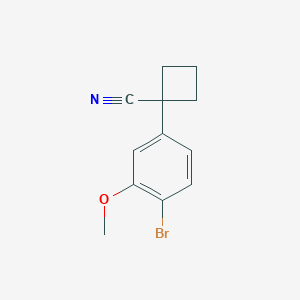
1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a bromo and methoxy group on the phenyl ring, and a nitrile group on the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-methoxybenzyl cyanide with a suitable cyclobutane precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 1-(4-substituted-3-methoxyphenyl)cyclobutane-1-carbonitrile derivatives.
Oxidation: Formation of 1-(4-bromo-3-formylphenyl)cyclobutane-1-carbonitrile or 1-(4-bromo-3-carboxyphenyl)cyclobutane-1-carbonitrile.
Reduction: Formation of 1-(4-bromo-3-methoxyphenyl)cyclobutane-1-amine.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions with enzymes or receptors, while the nitrile group can act as a reactive site for further chemical modifications. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chloro-3-methoxyphenyl)cyclobutane-1-carbonitrile
- 1-(4-Fluoro-3-methoxyphenyl)cyclobutane-1-carbonitrile
- 1-(4-Methyl-3-methoxyphenyl)cyclobutane-1-carbonitrile
Uniqueness
1-(4-Bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile is unique due to the presence of the bromo group, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The combination of the bromo and methoxy groups on the phenyl ring, along with the nitrile group on the cyclobutane ring, provides a versatile scaffold for further chemical modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C12H12BrNO |
|---|---|
Molekulargewicht |
266.13 g/mol |
IUPAC-Name |
1-(4-bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrNO/c1-15-11-7-9(3-4-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
ONMOHLXZRVTGDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2(CCC2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)
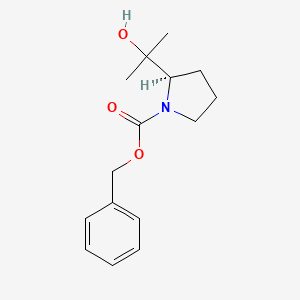
![1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine](/img/structure/B13518613.png)
![2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13518621.png)

![4-[4-(Chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B13518634.png)
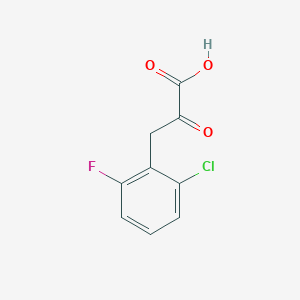
![1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13518641.png)
